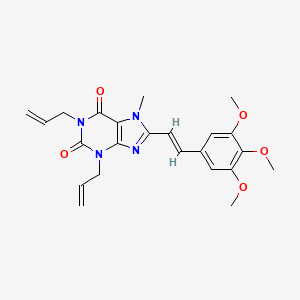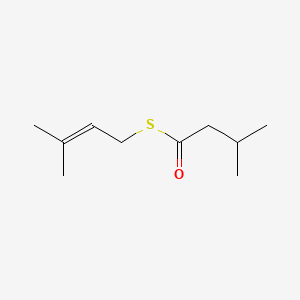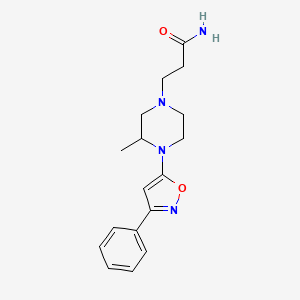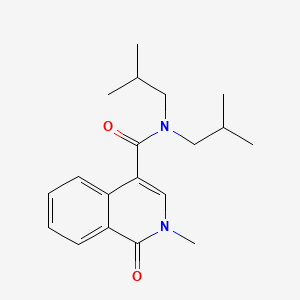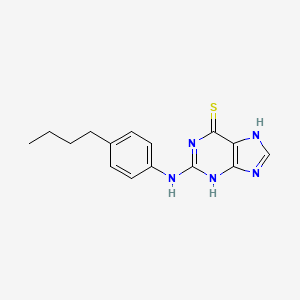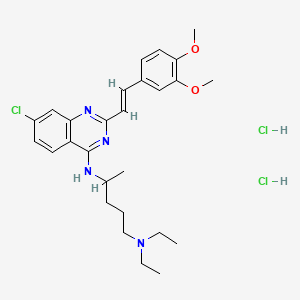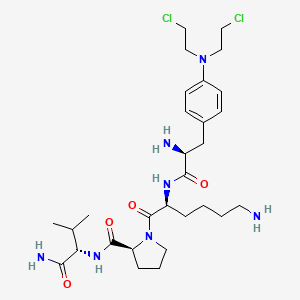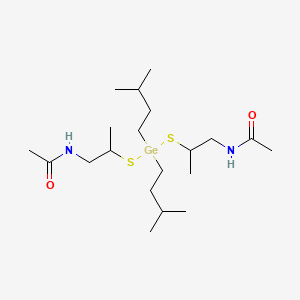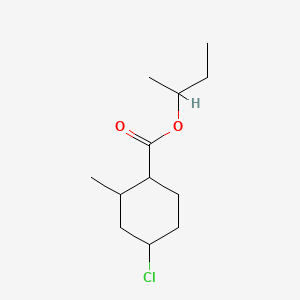
Sec-butyl 4-chloro-2-methylcyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sec-butyl 4-chloro-2-methylcyclohexanecarboxylate is a chemical compound with the molecular formula C₁₂H₂₁ClO₂ and a molecular weight of 232.747 g/mol . It is known for its use as an attractant for the Mediterranean fruit fly (Ceratitis capitata) and other dipterans . The compound is characterized by its density of 1.03 g/cm³ and a boiling point of 289.5°C at 760 mmHg .
Vorbereitungsmethoden
The synthesis of sec-butyl 4-chloro-2-methylcyclohexanecarboxylate involves the esterification of 4-chloro-2-methylcyclohexanecarboxylic acid with sec-butanol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of such reactors allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to more efficient production processes .
Analyse Chemischer Reaktionen
Sec-butyl 4-chloro-2-methylcyclohexanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
Sec-butyl 4-chloro-2-methylcyclohexanecarboxylate has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and intermediates.
Medicine: Research is ongoing to explore its potential use in drug development and as a chemical probe for studying biological pathways.
Industry: It is employed in the formulation of biopesticides and other agrochemical products.
Wirkmechanismus
The mechanism of action of sec-butyl 4-chloro-2-methylcyclohexanecarboxylate involves its interaction with specific molecular targets in insects. As an attractant, it binds to olfactory receptors in the Mediterranean fruit fly, triggering a behavioral response that leads the insects towards the source of the compound . The exact molecular pathways involved in this process are still under investigation, but it is believed that the compound mimics natural pheromones, thereby influencing insect behavior .
Vergleich Mit ähnlichen Verbindungen
Sec-butyl 4-chloro-2-methylcyclohexanecarboxylate can be compared with other similar compounds such as:
Butyl 4-chloro-2-methylcyclohexanecarboxylate: Similar in structure but with a different alkyl group, leading to variations in physical and chemical properties.
Isobutyl 4-chloro-2-methylcyclohexanecarboxylate: Another structural isomer with distinct reactivity and applications.
Methyl 4-chloro-2-methylcyclohexanecarboxylate: A smaller ester with different boiling points and solubility characteristics.
The uniqueness of this compound lies in its specific use as an attractant for the Mediterranean fruit fly, which is not a common application for its structural analogs .
Eigenschaften
CAS-Nummer |
111790-62-6 |
|---|---|
Molekularformel |
C12H21ClO2 |
Molekulargewicht |
232.74 g/mol |
IUPAC-Name |
butan-2-yl 4-chloro-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21ClO2/c1-4-9(3)15-12(14)11-6-5-10(13)7-8(11)2/h8-11H,4-7H2,1-3H3 |
InChI-Schlüssel |
CVDTYSSDCJAEQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)C1CCC(CC1C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B12737546.png)
